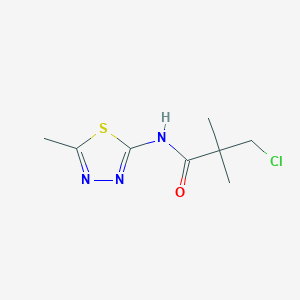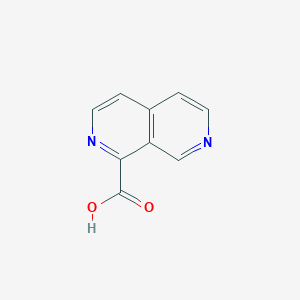
2,7-Naphthyridine-1-carboxylic acid
Descripción general
Descripción
2,7-Naphthyridine-1-carboxylic acid is a compound with the molecular formula C10H7NO3 . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 Pyridine .
Synthesis Analysis
The synthesis of 2,7-Naphthyridine-1-carboxylic acid involves several steps. The yield was reported to be 62%, with a melting point of 190–192°C . The synthesis process involves reactions such as the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridine-1-carboxylic acid includes 2 Pyridine, 1 hydroxyl group, and 1 carboxylic acid (aromatic). It also contains 1 ten-membered ring and 2 six-membered rings .Chemical Reactions Analysis
2,7-Naphthyridine-1-carboxylic acid has been used in the synthesis of various derivatives, which have shown a broad spectrum of biological activities. These derivatives have been found to have antitumor, antimicrobial, analgesic, and anticonvulsant effects .Aplicaciones Científicas De Investigación
-
- Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- The synthesis of 1,5-naphthyridines involves strategies related to electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
-
- A green synthesis protocol has been developed for the synthesis of benzo[c]pyrazolo[2,7]naphthyridine derivatives .
- The process involves a one-pot multi-component reaction of isatin, malononitrile and 3-aminopyrazole .
- The Knoevenagel condensation of isatin with malononitrile resulted in the formation of arylidene, which subsequently underwent Michael addition with 3-aminopyrazole followed by basic hydrolysis, cyclization, decarboxylation and aromatization to give the target naphthyridines .
- The process resulted in good to excellent yields .
-
Synthetic Strategies and Reactivity
- This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years .
- The synthesis of 1,5-naphthyridines involves strategies related to electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
-
Green Synthesis of Substituted Benzo[c]pyrazolo[2,7]naphthyridines
- An efficient and environmentally benign synthetic protocol has been developed for the synthesis of benzo[c]pyrazolo[2,7]naphthyridine derivatives .
- The process involves a one-pot multi-component reaction of isatin, malononitrile and 3-aminopyrazole .
- The Knoevenagel condensation of isatin with malononitrile resulted in the formation of arylidene, which subsequently underwent Michael addition with 3-aminopyrazole followed by basic hydrolysis, cyclization, decarboxylation and aromatization to give the target naphthyridines .
- The process resulted in good to excellent yields .
Safety And Hazards
Propiedades
IUPAC Name |
2,7-naphthyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWAZZXJIMORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



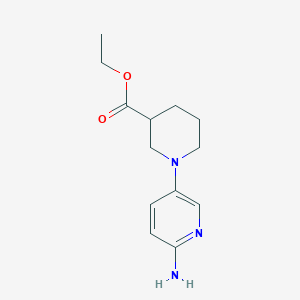

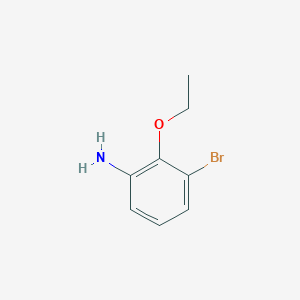
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
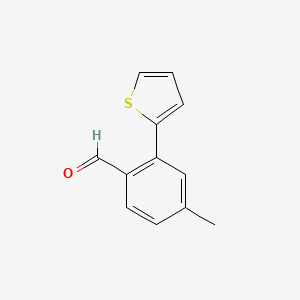
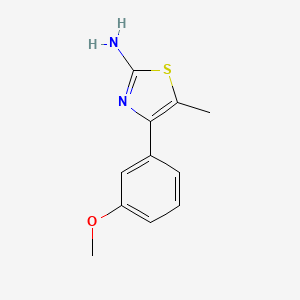

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
